molecular formula C16H27N3O2S B7139614 N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide

N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Cat. No.: B7139614
M. Wt: 325.5 g/mol
InChI Key: FTRUGYOARBNIPJ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a sulfonamide group attached to the isoquinoline ring, along with a dimethylamino butyl side chain

Properties

IUPAC Name

N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-17(2)11-6-7-12-18(3)22(20,21)19-13-10-15-8-4-5-9-16(15)14-19/h4-5,8-9H,6-7,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRUGYOARBNIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCN(C)S(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylamino Butyl Side Chain: The final step involves the alkylation of the isoquinoline-sulfonamide intermediate with 4-(dimethylamino)butyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)butyl]-N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide: shares structural similarities with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is crucial for its potential therapeutic applications, differentiating it from other isoquinoline derivatives.

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